Methyl 6-(dimethylamino)octadecanoate
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Overview
Description
Methyl 6-(dimethylamino)octadecanoate is an organic compound with the molecular formula C21H43NO2 It is a methyl ester derivative of octadecanoic acid, where a dimethylamino group is attached to the sixth carbon of the octadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)octadecanoate can be synthesized through a multi-step process involving the esterification of octadecanoic acid followed by the introduction of the dimethylamino group. The general synthetic route involves:
Esterification: Octadecanoic acid is reacted with methanol in the presence of an acid catalyst to form methyl octadecanoate.
Amination: The methyl octadecanoate is then subjected to a nucleophilic substitution reaction with dimethylamine under controlled conditions to introduce the dimethylamino group at the sixth carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, temperature, and pressure are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 6-(dimethylamino)octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(dimethylamino)octadecanoate involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(dimethylamino)hexadecanoate: Similar structure with a shorter carbon chain.
Methyl 6-(dimethylamino)octanoate: Similar structure with an even shorter carbon chain.
Methyl 6-(dimethylamino)octadecanoate: Similar structure with variations in the functional groups.
Uniqueness
This compound is unique due to its specific chain length and the position of the dimethylamino group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
56817-90-4 |
---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
methyl 6-(dimethylamino)octadecanoate |
InChI |
InChI=1S/C21H43NO2/c1-5-6-7-8-9-10-11-12-13-14-17-20(22(2)3)18-15-16-19-21(23)24-4/h20H,5-19H2,1-4H3 |
InChI Key |
CNGMNWBLDZNKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OC)N(C)C |
Origin of Product |
United States |
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